molecular formula C17H23N3O4S B2478127 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide CAS No. 1705927-70-3

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide

Cat. No.: B2478127
CAS No.: 1705927-70-3
M. Wt: 365.45
InChI Key: CKCMKYFNPRDUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide is a complex organic compound that features a combination of oxane, pyrazole, phenoxyethane, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the oxane and pyrazole intermediates, followed by their coupling with phenoxyethane and sulfonamide groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its pharmacological significance. The structure can be represented as follows:

\text{N 1 oxan 4 yl methyl 1H pyrazol 4 yl}-2-phenoxyethane-1-sulfonamide}

The biological activity of this compound primarily stems from its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The sulfonamide group is known for its role in inhibiting bacterial growth and modulating inflammatory responses.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and certain proteases, which are crucial in various metabolic pathways.
  • Receptor Binding : It may bind to specific receptors involved in pain perception and inflammation, potentially providing analgesic and anti-inflammatory effects.

Biological Activities

Research has shown that this compound exhibits several biological activities:

Antimicrobial Activity
Studies indicate that sulfonamide derivatives possess significant antimicrobial properties. For instance, compounds similar to this one have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria through competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Anti-inflammatory Effects
The compound may also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating immune responses. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential
Some studies have suggested that sulfonamides can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of cell cycle regulators, leading to reduced cell proliferation.

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
  • Anti-inflammatory Evaluation : In an animal model of inflammation, a related compound was shown to significantly reduce paw edema induced by carrageenan injection, suggesting a strong anti-inflammatory effect.
  • Cancer Cell Line Studies : Research on cancer cell lines indicated that similar pyrazole-containing compounds could inhibit cell growth and induce apoptosis through mitochondrial pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial enzyme (DHPS)
Anti-inflammatoryModulation of cytokine production
AnticancerInduction of apoptosis via caspase activation

Table 2: Comparative Efficacy of Related Compounds

Compound NameMIC (µg/mL)Activity Type
Compound A (similar structure)10Antimicrobial
Compound B (related pyrazole derivative)5Anti-inflammatory
Compound C (sulfonamide analog)15Anticancer

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c21-25(22,11-10-24-17-4-2-1-3-5-17)19-16-12-18-20(14-16)13-15-6-8-23-9-7-15/h1-5,12,14-15,19H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCMKYFNPRDUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.